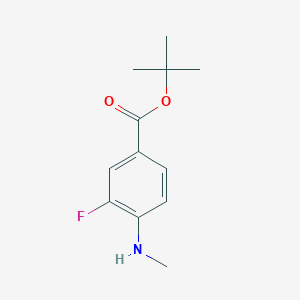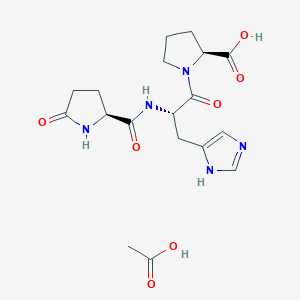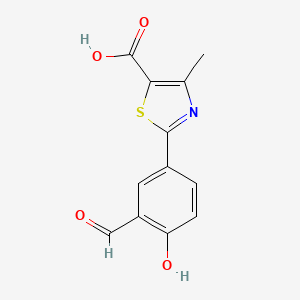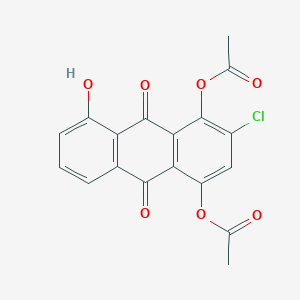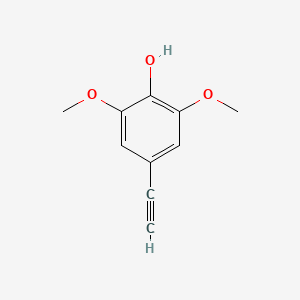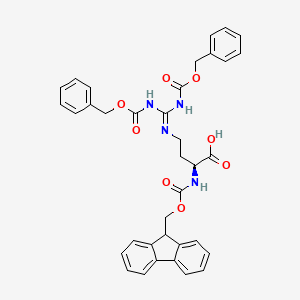
Fmoc-norArg(Z)2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-norArg(Z)2-OH: is a derivative of the amino acid arginine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and two benzyloxycarbonyl (Z) groups. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino group during the synthesis process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-norArg(Z)2-OH typically involves the protection of the amino group of norarginine with the Fmoc group. This is achieved by reacting norarginine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The Z groups are introduced by reacting the protected norarginine with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-quality reagents and solvents is crucial to avoid impurities and side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-norArg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group is typically achieved using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents such as HATU or DIC.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal.
Coupling: HATU or DIC in the presence of a base such as N-methylmorpholine (NMM).
Major Products Formed: The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block .
Applications De Recherche Scientifique
Chemistry: Fmoc-norArg(Z)2-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the amino group, facilitating the stepwise assembly of peptide chains .
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor ligands, or substrates for studying enzyme kinetics . In medicine, these peptides can be used in drug development and as therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and scaffolds for tissue engineering .
Mécanisme D'action
The mechanism of action of Fmoc-norArg(Z)2-OH in peptide synthesis involves the protection of the amino group to prevent unwanted side reactions during the coupling of amino acids . The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the sequential addition of amino acids . The Z groups provide additional protection and can be removed under specific conditions to reveal the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Fmoc-Arg(Z)2-OH: Similar to Fmoc-norArg(Z)2-OH but with a different side chain structure.
Fmoc-Lys(Z)-OH: Another amino acid derivative with Fmoc and Z protecting groups.
Uniqueness: this compound is unique due to its specific structure, which provides enhanced stability and selectivity in peptide synthesis. The presence of two Z groups offers additional protection compared to similar compounds with only one Z group .
Propriétés
Formule moléculaire |
C36H34N4O8 |
|---|---|
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
(2S)-4-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C36H34N4O8/c41-32(42)31(38-34(43)48-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30)19-20-37-33(39-35(44)46-21-24-11-3-1-4-12-24)40-36(45)47-22-25-13-5-2-6-14-25/h1-18,30-31H,19-23H2,(H,38,43)(H,41,42)(H2,37,39,40,44,45)/t31-/m0/s1 |
Clé InChI |
OJBZBKXVLYDJEI-HKBQPEDESA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


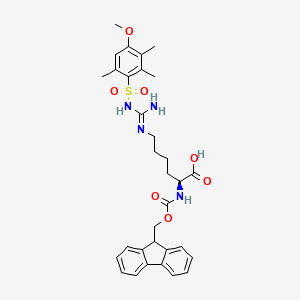


![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
![[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)
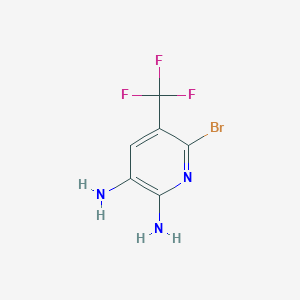

![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
